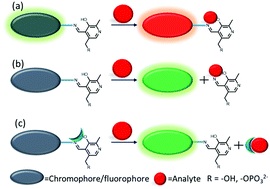Chromo-fluorogenic sensing using vitamin B6 cofactors and their derivatives: a review
New Journal of Chemistry Pub Date: 2021-04-15 DOI: 10.1039/D1NJ01008E
Abstract
Chromo-fluorogenic chemosensors designed by using a signaling unit (chromophore/fluorophore) and a recognition unit are extensively developed for the sensing of various bioactive and toxic analytes owing to their low-cost, simplicity, and high selectivity and sensitivity. Recently, vitamin B6 cofactors like pyridoxal and pyridoxal 5′-phosphate (PLP) have been employed as a recognition unit for the design of chromo-fluorogenic chemosensors using various organic dyads and functionalized nanomaterials. This review summarizes the chromo-fluorogenic chemosensors developed using the cofactors pyridoxal and PLP. The design of sensors, sensing mechanisms and practical applications of the developed sensors are also discussed. The main aim of this review is to provide future scope for developing chemosensors using the bioactive cofactors as the recognition unit by presenting the results from our research group and the contributions from other groups.

Recommended Literature
- [1] Structural characterization at the atomic level and optical properties of the ZnkIn2Ok+3 (3 ≤ k ≤ 13) system†
- [2] Triarylmethanolation as a versatile strategy for the conversion of PAHs into amorphization-induced emission luminogens for extremely sensitive explosive detection and fabrication of artificial light-harvesting systems†‡
- [3] Water-passivated ZnMgO nanoparticles for blue quantum dot light-emitting diodes†
- [4] Wings waving: coordinating solvent-induced structural diversity of new Cu(ii) flexible MOFs with crystal to crystal transformation and gas sorption capability†
- [5] What is the best bonding model of the (σ-H-BR) species bound to a transition metal? Bonding analysis in complexes [(H)2Cl(PMe3)2M(σ-H-BR)] (M = Fe, Ru, Os)†
- [6] Structure and dynamics of guest molecules confined in a mesoporous silica matrix: Complementary NMR and PDF characterisation†
- [7] Synthesis and near-infrared luminescence of 3d-4f bi-metallic Schiff base complexes
- [8] Synthesis of 2,4-bifunctionalised cyclopentenones from 2-furaldehyde†
- [9] Synthesis and luminescence properties of two cross-linkable Ir(iii) complexes
- [10] Transparent Gd2O3 : Eu phosphor layer derived from exfoliated layered gadolinium hydroxidenanosheets†










